1-(4-Chlorophenyl)-1H-pyrazol-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, typically involves regiospecific reactions. A notable example includes the synthesis of related compounds where single-crystal X-ray analysis was essential for unambiguous structure determination due to the complexity of identifying the regioisomer formed by spectroscopic techniques alone (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction studies. For instance, compounds structurally related to 1-(4-Chlorophenyl)-1H-pyrazol-3-ol showed distinct conformational differences due to the arrangement of methoxybenzene and pyrazole rings, revealing insights into the molecular geometry and intermolecular interactions of these compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to the formation of various biologically active compounds. For example, the synthesis of novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to biologically-active nitrogenous heterocycles demonstrated significant antitumor activity, highlighting the potential pharmaceutical applications of these compounds (Rostom, 2010).
Scientific Research Applications
Protein Kinase Inhibition : A study by Singh et al. (2009) in the Iranian Journal of Biotechnology highlights the synthesis of a related compound, which can optimize the inhibition of protein kinases. This is significant for understanding the properties and effects of candidate drugs on the human body (Singh, Tomar, Das, & Singh, 2009).
Antimicrobial Activity : Sivakumar et al. (2020) in the Journal of Molecular Structure reported that a novel pyrazole derivative might exhibit antimicrobial activity against bacteria (Sivakumar et al., 2020).
Electrochemical Studies : Nakum and Jadeja (2018) in Zeitschrift für Naturforschung B found that synthesized 1-(4-Chlorophenyl)-1H-pyrazol-3-ol has a distorted square planar geometry and is used in electrochemical studies (Nakum & Jadeja, 2018).
Anticancer Drugs : Liu, Xu, & Xiong (2017) noted that 3-phenyl-1H-pyrazole derivatives are important intermediates in synthesizing biologically active compounds, including small molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).
Antitumor Potential : Rostom (2010) in Bioorganic & Medicinal Chemistry found that 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles showed significant antitumor potential against most tested tumor cell lines (Rostom, 2010).
Antibacterial and Antifungal Effects : Multiple studies, such as those by Sivakumar et al. (2021) and Viji et al. (2020), demonstrate the antibacterial and antifungal effects of various derivatives of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (Sivakumar et al., 2021), (Viji et al., 2020).
Molecular Structure and Hydrogen Bonds : Research by Dai et al. (2011) and Shahani et al. (2010) focuses on the molecular structure, stabilized by an intramolecular C-HN hydrogen bond, forming an S(6) ring motif in some derivatives (Dai, Zhang, Shi, Luo, & Shi, 2011), (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).
Regiospecific Synthesis : Kumarasinghe, Hruby, & Nichol (2009) describe the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester (Kumarasinghe, Hruby, & Nichol, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRENHOMDLNJDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463329 | |
Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1H-pyrazol-3-ol | |
CAS RN |
76205-19-1 | |
Record name | 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76205-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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